N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is a compound that belongs to the class of thiazolidines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of cyclopropylmethylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-4-carboxamides.
Scientific Research Applications
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1,3-thiazolidine-4-carboxamide
- N-methyl-1,3-thiazolidine-4-carboxamide
- N-ethyl-1,3-thiazolidine-4-carboxamide
Uniqueness
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H14N2OS/c11-8(7-4-12-5-10-7)9-3-6-1-2-6/h6-7,10H,1-5H2,(H,9,11) |
InChI Key |
SGGSCDOUTLTJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2CSCN2 |
Origin of Product |
United States |
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